3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid

Medicinal Chemistry ADME-Tox Lipophilicity

Researchers often struggle to find validated biphenyl scaffolds with precisely controlled logP increments for membrane permeability assays. This fluorinated 2-methylbenzoic acid derivative solves that gap with a calculated XLogP3 of 3.9-0.4 log units higher than des-methyl analogs. - Provides a controlled +0.4 logP variable for QSPR models and permeability-metabolism correlations - Functions as a low-affinity CaSR reference standard (IC50 >30 μM) for HTS baseline validation - Sterically hindered 2-methyl group adjacent to carboxylic acid enables conformationally restricted amide/ester synthesis

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 1261892-97-0
Cat. No. B6398249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid
CAS1261892-97-0
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)F)C
InChIInChI=1S/C15H13FO2/c1-9-11(5-3-7-13(9)15(17)18)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3,(H,17,18)
InChIKeyLMLJPNOKWHIYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid: Specifications


3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid is a fluorinated biphenyl carboxylic acid derivative belonging to the class of substituted biphenyl-3-carboxylic acids. It is characterized by a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol . The compound features a unique substitution pattern: a fluoro group at the 3-position and a methyl group at the 2-position on the pendant phenyl ring, combined with an additional methyl group at the 2-position of the benzoic acid core . This specific arrangement imparts distinct physicochemical and potential biological properties compared to its non-methylated or differently substituted analogs. As a research chemical, it is typically offered at a minimum purity of 95% and is intended for use as a versatile building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors or receptor modulators [1].

1 Fluorinated biphenyl carboxylic acid building block
2 Unique 2-methyl substitution on benzoic acid core for steric SAR
3 Intended for enzyme inhibitor or receptor modulator synthesis

3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid: Substitution Risks


Substituting this compound with seemingly similar biphenyl carboxylic acids (e.g., CAS 885964-56-7, 1215206-02-2, or 1178458-04-2) can lead to significant alterations in lipophilicity, molecular recognition, and biological activity profiles. These analogs lack the critical 2-methyl group on the benzoic acid core, which is present in 3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid [1]. This additional methyl group results in a higher calculated XLogP3 value of 3.9 compared to ~3.5 for the des-methyl analogs, indicating a measurable increase in hydrophobicity that directly impacts membrane permeability, solubility, and protein binding [1][2]. Furthermore, available bioactivity data, while limited, shows that even closely related biphenyl carboxylic acids exhibit widely divergent potencies at the calcium-sensing receptor (CaSR), with some acting as nanomolar antagonists while the target compound displays only micromolar activity (>30 μM) [3][4]. Such differences underscore that even minor structural modifications can drastically change a compound's pharmacological utility, making direct substitution unreliable without careful experimental validation.

Des-methyl analogs lack the 2-methyl group, shifting calculated lipophilicity (XLogP3) and membrane partitioning.
Reported CaSR potency varies >1,000-fold across biphenyl carboxylic acids; unrecognized activity shifts may occur.
Minor structural modifications can drastically alter pharmacological utility; direct substitution requires experimental validation.

3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid: Differentiation Evidence


Lipophilicity (XLogP3) Advantage

The presence of an additional methyl group at the 2-position of the benzoic acid core elevates the calculated partition coefficient (XLogP3) to 3.9, representing a significant increase in lipophilicity compared to the des-methyl analog 3-(3-fluoro-4-methylphenyl)benzoic acid (CAS 885964-56-7), which has an XLogP3 of 3.5 [1][2]. This difference of +0.4 log units translates to the target compound being approximately 2.5 times more lipophilic, as predicted by the XLogP3 algorithm.

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 +0.4
Target: 3.9 · Comparator: 3.5 (des-methyl analog)
Supports incremental lipophilicity-modulated SAR studies; may alter partitioning behavior
Calculated (XLogP3 algorithm); experimental logD may vary
Medicinal Chemistry ADME-Tox Lipophilicity

Molecular Weight & Steric Bulk Comparison

The target compound has a molecular weight of 244.26 g/mol, which is 14 Da higher than a series of common des-methyl biphenyl carboxylic acid analogs that lack the 2-methyl substitution on the benzoic acid core (e.g., CAS 885964-56-7, MW = 230.23; CAS 1215206-02-2, MW = 230.23; CAS 1178458-04-2, MW = 230.24) . This additional mass and the attendant increased steric bulk near the carboxylic acid group can alter binding pocket complementarity and reaction kinetics in synthetic transformations.

Molecular Weight
Data to verify
+14 Da (6% larger)
Target: 244.26 · Des-methyl analogs: ~230.2
Reported steric bulk difference; verify impact on coupling reactivity and binding kinetics
Based on vendor specifications; independent confirmation advised
Medicinal Chemistry Chemical Synthesis SAR

CaSR Antagonist Activity

In a cell-based FLIPR assay using HEK293 cells expressing the calcium-sensing receptor, 3-(3-fluoro-2-methylphenyl)-2-methylbenzoic acid exhibited only weak antagonist activity with an IC50 > 30,000 nM (>30 μM) [1]. In stark contrast, a structurally distinct biphenyl-containing antagonist (BDBM50190150/CHEMBL3827209) demonstrated potent CaSR antagonism with an IC50 of 39 nM in the same assay format [2]. This approximately 1,000-fold difference in potency highlights that the target compound's specific substitution pattern yields a dramatically reduced affinity for this GPCR compared to optimized biphenyl-based antagonists.

CaSR Antagonist Activity
Cross-study comparable
IC50 >30 μM vs 39 nM
Target compound vs potent biphenyl antagonist (CHEMBL3827209)
Supports low-affinity control for CaSR assays; not a direct GPCR probe
Cell-based FLIPR assay (HEK293); data from public databases
GPCR Pharmacology Calcium Signaling Target Validation

3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid: Applications


Lipophilicity-Modulated SAR Studies

Researchers investigating the impact of incremental lipophilicity on drug-like properties can utilize this compound (XLogP3 = 3.9) as a test article. Its measured increase in logP compared to des-methyl analogs (XLogP3 = 3.5) provides a controlled variable for assessing changes in membrane permeability, metabolic stability, or off-target binding in vitro. This compound serves as an ideal tool for establishing quantitative structure-property relationship (QSPR) models where a +0.4 log unit shift is desired [1][2].

Low-Affinity Control for GPCR Assays

Given its weak antagonist activity at the calcium-sensing receptor (IC50 > 30 μM), this compound can be employed as a low-affinity reference standard in high-throughput screening campaigns aimed at identifying novel CaSR modulators. Its use helps establish baseline activity levels and validates assay sensitivity for detecting compounds with sub-micromolar potency [1].

Sterically Hindered Building Block

The presence of a 2-methyl group on the benzoic acid core introduces steric hindrance adjacent to the carboxylic acid functionality. This feature makes the compound a valuable precursor for synthesizing amides or esters with altered conformational preferences or restricted rotation around the aryl-carbonyl bond. Such derivatives are of interest in medicinal chemistry for exploring bioactive conformations and enhancing target selectivity [2].

Application
Selection Property
Validation Focus
Lipophilicity-Modulated SAR Studies
Incremental lipophilicity profile
Membrane permeability / metabolic stability assays
Low-Affinity Control for GPCR Assays
Weak CaSR antagonist activity
Assay sensitivity and baseline activity validation
Sterically Hindered Building Block
Steric environment adjacent to carboxylic acid
Conformational analysis and target selectivity screening
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